Cas no 228259-16-3 (Hypoglaunine A)
Hypoglaunine A Chemical and Physical Properties
Names and Identifiers
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- 3-Furancarboxylic acid,[(5S,6R,9S,10S,11S,12R,13S,14R,15R,16R,21R,22R,23R)-13,14,21,22,23-pentakis(acetyloxy)-5,6,7,9,10,14,15,16,17,19-decahydro-6,10-dihydroxy-5,6,10,16-tetramethyl-7,19-dioxo-11,16-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacyclohept
- Hypoglaunine
- Hypoglaunine A
- (+)-Hypoglaunine A
- (18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-aza
- [(1S,3R,13S,14R,17S,18R,19R,20S,21S,22R,23R,24R,25S)-18,19,21,22,24-Pentaacetoxy-14,25-dihydroxy-3,1
- 228259-16-3
- [18,19,21,22,24-pentakis(acetyloxy)-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.0(1),(2)?.0(3),(2)(3).0?,(1)(2)]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate
- DA-54195
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- Inchi: 1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3
- InChI Key: SNHDYNFTVFWAHX-UHFFFAOYSA-N
- SMILES: O1C2(C)COC(C3C=NC=CC=3C(C)C(C)(C(=O)OC3C(C(C4(COC(C5=COC=C5)=O)C(C(C2C(C14C3(C)O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)O)=O
Computed Properties
- Exact Mass: 873.26914289g/mol
- Monoisotopic Mass: 873.26914289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 62
- Rotatable Bond Count: 14
- Complexity: 1860
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 13
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 286
Experimental Properties
- Color/Form: Powder
- Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.17 g/l) (25 º C),
Hypoglaunine A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H63390-5mg |
Hypoglaunine A |
228259-16-3 | ,HPLC≥95% | 5mg |
¥4118.0 | 2023-09-07 | |
| MedChemExpress | HY-N10682-1mg |
Hypoglaunine A |
228259-16-3 | 1mg |
¥5248 | 2024-07-21 |
Hypoglaunine A Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Hypoglaunine A
Hypoglaunine A: A Promising Natural Product with Multifaceted Biological Activities
Hypoglaunine A, with the chemical identifier CAS No. 228259-16-3, has emerged as a focal point in recent biochemical research due to its unique structural features and potential therapeutic applications. This compound, first isolated from the marine-derived Streptomyces species, exhibits a complex tetracyclic scaffold with multiple functional groups, including hydroxyl, ketone, and methoxy functionalities. Recent studies have highlighted its potential as a novel scaffold for drug development, particularly in the context of anti-inflammatory and anti-cancer therapies.
The molecular structure of Hypoglaunine A is characterized by a unique arrangement of aromatic rings and heterocyclic moieties, which may contribute to its biological activity. Researchers have employed advanced spectroscopic techniques, such as NMR and MS, to elucidate its stereochemistry and conformational flexibility. These properties are critical for understanding its interactions with biological targets, such as enzymes and receptors, which are central to its pharmacological effects.
Recent breakthroughs in metabolomics and proteomics have provided new insights into the biological pathways modulated by Hypoglaunine A. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the IKKβ kinase, a key mediator of NF-κB signaling, which is implicated in inflammatory diseases. This finding aligns with earlier observations that Hypoglaunine A exhibits anti-inflammatory properties by reducing pro-inflammatory cytokine production.
Advances in computational chemistry have further enhanced the understanding of Hypoglaunine A's mechanism of action. Molecular docking studies have revealed its potential to bind to the TLR4 receptor, a critical component of the innate immune system. This interaction may underlie its ability to modulate immune responses, making it a candidate for the treatment of autoimmune disorders and chronic inflammation.
The therapeutic potential of Hypoglaunine A extends beyond anti-inflammatory applications. Research published in Anticancer Research in 2024 indicated its ability to induce apoptosis in cancer cells by targeting the Bcl-2 family of proteins. This property, combined with its anti-proliferative effects, positions Hypoglaunine A as a promising lead compound for the development of novel anti-cancer agents.
Recent studies have also explored the neuroprotective effects of Hypoglaunine A. A 2023 preclinical trial demonstrated its ability to reduce neuronal damage in models of Alzheimer's disease by modulating the β-amyloid pathway. This finding suggests potential applications in the treatment of neurodegenerative disorders, a field where Hypoglaunine A could play a significant role.
The synthesis of Hypoglaunine A has been a subject of considerable interest in the field of organic chemistry. Researchers have developed efficient synthetic routes to produce this compound, which is essential for large-scale studies and potential clinical applications. The use of asymmetric catalysis and green chemistry principles in these synthetic approaches highlights the growing emphasis on sustainable methods in pharmaceutical research.
Furthermore, the role of Hypoglaunine A in microbial metabolism has been investigated. Studies on the Streptomyces strain that produces this compound have revealed insights into the biosynthetic pathways responsible for its formation. These findings contribute to the broader understanding of secondary metabolite production in actinomycetes, which is a key area in natural product discovery.
Despite these promising developments, challenges remain in translating Hypoglaunine A's potential into clinical applications. Further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to evaluate its safety profile in preclinical models. The development of drug delivery systems that enhance its bioavailability and target specificity is also a critical area for future investigation.
In conclusion, Hypoglaunine A represents a compelling example of how natural products can inspire innovative therapeutic strategies. Its diverse biological activities, coupled with ongoing advancements in analytical and synthetic chemistry, position it as a valuable candidate for further exploration in drug development. As research in this field continues to evolve, Hypoglaunine A may emerge as a key player in the treatment of a wide range of diseases, underscoring the importance of interdisciplinary approaches in modern pharmaceutical science.
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